Scaffold-Level Differentiation: CAS 1421493-86-8 vs. Dimethomorph (Same Formula, Divergent Pharmacophores)
The target compound (CAS 1421493-86-8) and Dimethomorph (CAS 110488-70-5) share the identical molecular formula C21H22ClNO4 and nominal mass (~387.9 Da), yet represent a definitive case of scaffold-level differentiation. The target compound carries a 2-(4-chlorophenoxy)-2-methylpropanamide core linked via a propargyl amine to a 2-methoxyphenoxy terminus — a substituted 2-methyl-2-phenoxy-propionamide scaffold claimed in CB1 antagonist patents [1]. Dimethomorph, by contrast, is a morpholine-enone (cinnamic acid amide) fungicide that inhibits oomycete cell-wall formation with EC50 values of 0.14 µg/mL (P. citrophthora), 0.38 µg/mL (P. parasitica), <0.1 µg/mL (P. capsici), and 0.16–0.3 µg/mL (P. infestans) . These two compounds have distinct InChI Keys (GATXZIGGNSJCAK-UHFFFAOYSA-N vs. QNBTYORWCCMPQP-NBVRZTHBSA-N) and occupy non-overlapping regions of chemical space despite their isomeric relationship. A researcher or purchaser seeking the propargyl-amide scaffold for CB1-related pharmacology studies who inadvertently receives Dimethomorph will obtain a compound with zero reported CB1 activity but potent antioomycete activity — a complete functional mismatch.
| Evidence Dimension | Scaffold identity (molecular topology) vs. established biological activity |
|---|---|
| Target Compound Data | 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2-methylpropanamide; InChI Key: GATXZIGGNSJCAK-UHFFFAOYSA-N; scaffold class: substituted 2-methyl-2-phenoxy-propionamide (CB1 antagonist patent family) |
| Comparator Or Baseline | Dimethomorph (CAS 110488-70-5); InChI Key: QNBTYORWCCMPQP-NBVRZTHBSA-N; scaffold class: morpholine cinnamic amide fungicide; EC50 = 0.14, 0.38, <0.1, and 0.16–0.3 µg/mL against P. citrophthora, P. parasitica, P. capsici, and P. infestans respectively |
| Quantified Difference | Fundamentally different scaffolds (propargyl-amide vs. morpholine-enone) with non-overlapping biological target profiles; identical nominal mass but zero reported CB1 activity for Dimethomorph |
| Conditions | Dimethomorph EC50 data: in vitro mycelial growth inhibition assays; CB1 scaffold classification: U.S. Patent US8088926B2 structural claims |
Why This Matters
For procurement, relying on molecular formula alone risks receiving a fungicide (Dimethomorph) instead of a propargyl-amide research probe, resulting in complete experimental failure if the intended application is CB1 receptor pharmacology or click-chemistry probe development.
- [1] Hadcock, J.R. et al. (2012). U.S. Patent No. US8088926B2. Substituted 2-methyl-2-phenoxy-N-propyl-propionamides as cannabinoid receptor antagonists/inverse agonists. View Source
